molecular formula C17H18N4O3S2 B2635425 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1351607-29-8

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide

Cat. No. B2635425
CAS RN: 1351607-29-8
M. Wt: 390.48
InChI Key: JMNYLIAJNRAOBG-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide” is a derivative of benzothiazole . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been found to have potent biological applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques . The resonating structures of thiazole show that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Benzothiazoles have been used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Benzothiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

The chemical compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide has been studied for its synthesis process in the preparation of various pharmaceutical compounds. For instance, it has been involved in the synthesis of N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine, an impurity in the antibacterial drug Sulfamethizole (Talagadadeevi et al., 2012). Additionally, it has been a precursor in the synthesis of new arylidene compounds from 2-iminothiazolidine-4-one derivatives, which have potential antimicrobial activity (Azeez & Abdullah, 2019).

Antibacterial Properties

Research has shown that derivatives of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide exhibit potent antibacterial activity. For example, a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage have been synthesized and tested for in vitro antibacterial activity against various bacteria (Bhoi et al., 2015).

Anticancer Activity

Several studies have explored the anticancer potential of compounds synthesized from 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide. For instance, new benzimidazole–thiazole derivatives synthesized from this compound have shown promising anticancer activity against various cancer cell lines (Nofal et al., 2014). Additionally, its derivatives have been screened for antitumor activity in vitro against human tumor cell lines, demonstrating significant anticancer activity (Yurttaş et al., 2015).

Antimicrobial and Anticonvulsant Properties

The compound has also been a key ingredient in the synthesis of sulfonamide derivatives with observed antimicrobial activity and potential anticonvulsant effects. For instance, a study synthesized derivatives that showed good antimicrobial activity and compounds with protection against convulsions (Farag et al., 2012).

Photophysical Properties

The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, revealing insights into the hydrogen bond associations and structural characteristics of these compounds (Balijapalli et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to have notable pharmacological actions .

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-21(17-20-14-4-2-3-5-15(14)25-17)11-16(22)19-10-12-6-8-13(9-7-12)26(18,23)24/h2-9H,10-11H2,1H3,(H,19,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNYLIAJNRAOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide

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